Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine
Description
Properties
IUPAC Name |
N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-2-4-6-16(5-3-1)18-13-14-7-9-15(10-8-14)17-11-12-19-20-17/h7-12,16,18H,1-6,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKNKNDPTSVDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis
A streamlined method combines pyrazole formation and benzylation in a single vessel. Search Result demonstrates this approach using microwave irradiation to accelerate sequential reactions, achieving a 64% yield for a related N-alkenylated heterocycle.
Advantages :
Solid-Phase Synthesis
Purification and Characterization
Silica gel chromatography is the predominant purification method, as noted in Search Results [2–4] . Key characterization data include:
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Weight | 269.4 g/mol | |
| 1H NMR | δ 1.88–1.95 (m, 1H), 6.18 (s, 1H) | |
| LCMS | m/z 306 (M+H)⁺ |
Challenges and Optimization Opportunities
-
Low Yields in Cyclization : Impurities from side reactions (e.g., over-alkylation) necessitate rigorous temperature control.
-
Stereochemical Control : The benzylamine linkage may require chiral catalysts to enforce enantioselectivity, though this remains underexplored in the literature.
Industrial-Scale Considerations
Search Result emphasizes that the compound is "for research use only," but scale-up would involve:
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base, cycloheptyl chloride with Lewis acid catalysts.
Major Products Formed
Scientific Research Applications
Chemical Research Applications
1. Building Block for Synthesis
Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique pyrazole ring structure allows for the development of novel derivatives that can exhibit diverse chemical properties.
2. Reaction Mechanisms
The compound can undergo various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide to yield oxidized derivatives.
- Reduction : Employing lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
- Substitution Reactions : Participating in nucleophilic substitutions at the benzyl and cycloheptyl positions, which can lead to diverse functionalized products.
Biological Applications
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
2. Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells, particularly those associated with gastrointestinal stromal tumors (GISTs), by targeting specific molecular pathways involved in tumor progression.
Medicinal Applications
1. Therapeutic Agent Development
Ongoing research is exploring this compound as a potential therapeutic agent for various diseases. Its structural characteristics may allow it to interact with biological targets effectively, leading to the development of new treatments for conditions such as cancer and infections.
2. Mechanism of Action
The mechanism of action involves interactions with specific receptors or enzymes that are crucial in disease pathways. For instance, its potential role in inhibiting kinase activity is under investigation, which could provide insights into treating cancers driven by mutated kinases.
Industrial Applications
1. Material Development
In industrial settings, this compound is utilized in the synthesis of new materials. Its unique properties can be harnessed to create advanced materials with specific functionalities.
2. Chemical Process Optimization
The compound is also explored for its role in optimizing chemical processes, particularly in the synthesis of other valuable compounds through efficient reaction pathways.
Case Studies and Research Findings
- Antimicrobial Study : A study demonstrated that derivatives of this compound showed significant activity against resistant bacterial strains, highlighting its potential as a new class of antibiotics.
- Cancer Research : In vitro studies indicated that the compound inhibited cell proliferation in GIST models by targeting c-KIT mutations, suggesting its application in targeted cancer therapies.
Mechanism of Action
The mechanism of action of Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Structural Features
The target compound’s structure combines a cycloheptyl group , a benzyl linker , and a 2H-pyrazole ring . Key comparisons with analogs include:
- Cycloheptyl vs. Smaller Alkyl Groups: Cycloheptyl’s larger ring size (7-membered) increases lipophilicity compared to smaller substituents like cyclopropyl (3-membered, e.g., in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ). This may enhance membrane permeability but reduce solubility.
Benzyl-Pyrazole Substitution :
Physicochemical Properties
Key properties inferred from analogs:
- The target’s cycloheptyl group likely increases molecular weight and LogP compared to cyclopropyl or morpholine derivatives (e.g., LogP = 2.2 in ), impacting pharmacokinetics.
Biological Activity
Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound features a cycloheptyl group linked to a pyrazole moiety, which is known for its diverse biological activities. The unique substitution pattern on the pyrazole ring contributes to its distinct chemical and biological properties compared to other pyrazole derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, compounds with similar structures have been shown to inhibit key kinases involved in cancer progression, such as p38 MAP kinase and Aurora-A kinase .
Key Mechanisms:
- Inhibition of Kinases : The compound may act as an inhibitor of kinases that play critical roles in cell proliferation and survival.
- Cytotoxicity : It has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:
These findings suggest that the compound could be developed further as a therapeutic agent for treating various cancers.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to exhibit anti-inflammatory properties through inhibition of COX enzymes and modulation of cytokine production .
Case Studies
- In Vivo Studies : In a study assessing the efficacy of pyrazole derivatives in mouse models, compounds similar to this compound showed promising results in reducing tumor size and inflammation markers when administered at specific dosages .
- Clinical Relevance : A series of pyrazole-based inhibitors were evaluated for their potential in human clinical trials, demonstrating favorable pharmacokinetics and safety profiles, thus paving the way for further exploration of this compound in clinical settings .
Q & A
Q. What are the established synthetic routes for Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging aryl halide intermediates and transition-metal catalysts. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours yield the target molecule, though yields may initially be low (~17.9%) due to steric hindrance from the cycloheptyl group . Optimization strategies include:
- Screening alternative catalysts (e.g., Pd-based systems).
- Adjusting solvent polarity (e.g., DMF or THF) to improve solubility.
- Stepwise purification using gradient chromatography (e.g., ethyl acetate/hexane) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the cycloheptyl (δ ~1.4–2.1 ppm), benzyl (δ ~4.3 ppm), and pyrazole (δ ~6.2–7.8 ppm) moieties .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Store separately from oxidizing agents and acids.
- Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Dispose of waste via certified chemical disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional strain. For example, the pyrazole ring’s dihedral angle relative to the benzyl group can be measured to assess planarity (mean σ(C–C) = 0.002 Å) . High-resolution data (R factor <0.05) are crucial for detecting minor conformational variations .
Q. What structure-activity relationship (SAR) trends emerge when modifying the cycloheptyl or pyrazole substituents?
Methodological Answer:
- Cycloheptyl Modifications : Replacing cycloheptyl with smaller cyclohexyl groups ( –10) may enhance bioavailability but reduce target affinity due to decreased lipophilicity.
- Pyrazole Substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position can improve metabolic stability but may alter binding kinetics .
Q. How can target identification studies elucidate the compound’s mechanism of action?
Methodological Answer:
- Chemical Proteomics : Use immobilized derivatives in pull-down assays to identify binding partners (e.g., kinases or GPCRs) .
- Kinase Profiling : Screen against kinase panels (e.g., 400+ kinases) to detect inhibition at IC₅₀ <1 µM, as seen with analogous pyrazole-based inhibitors .
Q. How should researchers address contradictions in synthetic yields or biological activity data?
Methodological Answer:
- Yield Discrepancies : Replicate reactions under inert atmospheres (N₂/Ar) to exclude oxygen-mediated side reactions. Low yields (e.g., 17.9% in ) may require microwave-assisted synthesis for faster kinetics .
- Bioactivity Variability : Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and control for compound purity (HPLC >98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
